molecular formula C18H23N5O3S2 B2567690 Ethyl 2-[[5-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate CAS No. 719286-49-4

Ethyl 2-[[5-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate

Cat. No.: B2567690
CAS No.: 719286-49-4
M. Wt: 421.53
InChI Key: GGJIPTAVFWOLCW-UHFFFAOYSA-N
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Description

Ethyl 2-[[5-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate is a useful research compound. Its molecular formula is C18H23N5O3S2 and its molecular weight is 421.53. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Pharmacological Activities

Ethyl 2-[[5-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate belongs to a class of compounds with potential in various scientific research areas, especially in medicinal chemistry and drug discovery. This compound and its analogs have been synthesized and evaluated for their pharmacological properties, demonstrating the versatility and importance of such chemical structures in developing new therapeutic agents.

  • Cyclization and Pharmacological Properties : The cyclization of specific thiosemicarbazides in different media leads to the formation of 1,2,4-triazole and 1,3,4-thiadiazole derivatives. These compounds have been explored for their pharmacological effects on the central nervous system (CNS) in mice, highlighting the potential for CNS-targeted drug development (Maliszewska-Guz et al., 2005).

  • Glutaminase Inhibitors : The synthesis and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors have shown that these compounds possess potent inhibitory effects. This research demonstrates the utility of such compounds in cancer therapy by targeting glutaminase, an enzyme vital for cancer cell proliferation (Shukla et al., 2012).

  • Fungicidal Activity : Research into the condensation of certain amino-triazole and amino-triazin compounds with ethyl cyanoacetate has led to the development of derivatives with observed fungicidal activity. This opens avenues for developing new antifungal agents based on 1,3,4-thiadiazole structures (El-Telbani et al., 2007).

  • Antimicrobial Agents : The synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents highlights the potential of thiadiazole derivatives in combating bacterial and fungal infections. These compounds have shown moderate antimicrobial activity against various pathogenic strains, indicating their potential as leads for new antimicrobial agents (Sah et al., 2014).

  • Anti-inflammatory and Analgesic Agents : Novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles have been designed, synthesized, and evaluated as anti-inflammatory and analgesic agents. Some compounds in this series have shown significant activities, comparable or superior to ibuprofen, with minimal ulcerogenic potential, showcasing the therapeutic potential of 1,3,4-thiadiazole derivatives in pain and inflammation management (Shkair et al., 2016).

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins. For instance, it has been found to exhibit inhibitory activities against acetylcholinesterase (AChE), a key enzyme involved in neurotransmission . The compound’s phenylpiperazine moiety may contribute to this activity, as similar structures have been associated with AChE inhibition .

Cellular Effects

Ethyl 2-({5-[2-(4-phenylpiperazin-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate can influence cell function in several ways. For example, it has been shown to inhibit the growth of HeLa cells, a type of cervical cancer cell

Molecular Mechanism

The compound exerts its effects at the molecular level through various mechanisms. It has been suggested that it inhibits AChE through a mixed-type inhibition mechanism, involving both competitive and non-competitive inhibition . This means that the compound can bind to both the active site of the enzyme and other sites, reducing the enzyme’s activity.

Properties

IUPAC Name

ethyl 2-[[5-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S2/c1-2-26-16(25)13-27-18-21-20-17(28-18)19-15(24)12-22-8-10-23(11-9-22)14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJIPTAVFWOLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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